molecular formula C9H10N2O2S B13510460 Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate

Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate

Cat. No.: B13510460
M. Wt: 210.26 g/mol
InChI Key: PNJZYVTUQOEULG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring substituted with a cyano group and an amino acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate involves its interaction with specific molecular targets. The cyano group and amino acid ester moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate is unique due to the presence of the cyano-substituted thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics, such as organic semiconductors or light-emitting diodes.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

methyl 2-amino-3-(5-cyanothiophen-3-yl)propanoate

InChI

InChI=1S/C9H10N2O2S/c1-13-9(12)8(11)3-6-2-7(4-10)14-5-6/h2,5,8H,3,11H2,1H3

InChI Key

PNJZYVTUQOEULG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CSC(=C1)C#N)N

Origin of Product

United States

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